molecular formula C9H9NO2 B1658986 2-nitroprop-1-enylbenzene CAS No. 62811-39-6

2-nitroprop-1-enylbenzene

Cat. No.: B1658986
CAS No.: 62811-39-6
M. Wt: 163.17 g/mol
InChI Key: IOLFAUFETSIJDP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-nitroprop-1-enylbenzene can be synthesized through a nitroaldol reaction, which is a variant of the Henry condensation reaction. This involves the reaction of benzaldehyde with nitroethane in the presence of a basic catalyst such as n-butylamine . The reaction conditions typically include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Basic catalysts like n-butylamine.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-nitroprop-1-enylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-nitroprop-1-enylbenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s electrophilic nature allows it to participate in electrophilic aromatic substitution reactions, forming stable intermediates that can further react with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitroprop-1-enylbenzene is unique due to its specific arrangement of the nitro and propenyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

2-nitroprop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLFAUFETSIJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341792
Record name (2-Nitro-2-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62811-39-6
Record name (2-Nitro-2-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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